molecular formula C9H19Cl2N3 B3089118 [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 1189898-55-2

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Cat. No.: B3089118
CAS No.: 1189898-55-2
M. Wt: 240.17 g/mol
InChI Key: RQBRMAXXMQIJRE-UHFFFAOYSA-N
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Description

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride, with the CAS number 886494-10-6 and a molecular weight of 240.17, is a chemical compound supplied as a solid for research and development purposes . This compound belongs to the class of imidazole derivatives, which are privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules. The imidazole ring is a common pharmacophore, and its derivatives are frequently explored in drug discovery for their ability to interact with enzymes and receptors . Modifications on the nitrogen of the imidazole ring and the adjacent methylamine group, as seen in this compound, are common strategies in structure-activity relationship (SAR) studies to optimize properties like potency, selectivity, and metabolic stability . The specific "dihydrochloride" salt form of this reagent is typically chosen to enhance the compound's stability and solubility in aqueous systems, which is crucial for biological testing in in vitro assays . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound as directed by the supplier .

Properties

IUPAC Name

1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBRMAXXMQIJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known drug molecules. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, making them candidates for drug development.

Research indicates that [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride exhibits biological activities such as anti-inflammatory effects. Its imidazole structure is known to facilitate interactions with various biological targets, including enzymes and receptors .

Binding Affinity Studies

Interaction studies focus on the binding affinity of this compound with biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research has shown that imidazole derivatives can modulate the activity of certain biological pathways, suggesting that this compound may have similar effects .

Anti-inflammatory Properties

A study highlighted the anti-inflammatory potential of imidazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into its use for chronic inflammatory diseases .

Enzyme Interaction

Another research project examined the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound could act as an inhibitor or modulator, thus opening avenues for further pharmacological exploration .

Mechanism of Action

The mechanism of action of [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity . This coordination can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Cores

[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine Dihydrochloride

  • Structure : Contains a benzimidazole core (fused benzene and imidazole rings) with a chlorine substituent at the 5-position.
  • Chlorine substituent adds molecular weight (35.45 g/mol) and may enhance stability via steric or electronic effects .

2.1.2 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate

  • Structure : Benzimidazole with a primary amine (-CH2NH2) at the 2-position.
  • Key Differences :
    • Lacks the butyl group, resulting in lower lipophilicity (clogP ≈ 0.5 vs. ~2.5 for the target compound).
    • Hydrate form further improves solubility but may reduce thermal stability .

Imidazole-Based Derivatives

(3-Chloro-pyridin-2-yl)-methylamine Dihydrochloride

  • Structure : Pyridine ring substituted with chlorine and methylamine.
  • Key Differences :
    • Pyridine’s electron-deficient ring vs. imidazole’s dual N-atoms alters electronic properties, affecting binding interactions (e.g., hydrogen bonding vs. dipole interactions).
    • Lower basicity (pKa of pyridine ≈ 5 vs. imidazole ≈ 7) impacts protonation states under physiological conditions .

2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

  • Structure : Benzimidazole with an ethylamine (-CH2CH2NH2) side chain.
  • Key Differences :
    • Ethyl chain increases lipophilicity compared to methyl but is shorter than butyl, balancing solubility and permeability.
    • Adsorption studies suggest ethylamine derivatives exhibit weaker interactions with kaolinite surfaces than quaternary amines, implying reduced stability in certain environments .

Alkyl Chain Variations

Methyl and Ethyl Analogs

  • Examples : Methylamine derivatives (e.g., 2-(1H-imidazol-2-yl)methylamine dihydrochloride) lack the butyl group.
  • Adsorption energy studies on kaolinite show methylamines have lower surface affinity than quaternary amines, suggesting reduced environmental persistence .

Comparative Data Table

Compound Name Core Structure Substituents clogP (Estimated) Solubility (mg/mL) Notable Properties
Target Compound Imidazole Butyl (1-), methylamine (2-) ~2.5 High (dihydrochloride) Balanced lipophilicity/solubility
[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine DHC Benzimidazole Chlorine (5-) ~3.0 Moderate Enhanced π-π stacking
2-(Aminomethyl)benzimidazole DHC Hydrate Benzimidazole None ~0.5 Very High Hydrate improves stability
(3-Chloro-pyridin-2-yl)-methylamine DHC Pyridine Chlorine (3-) ~1.8 High Electron-deficient ring

Research Findings and Implications

  • Solubility vs. Permeability : The butyl group in the target compound provides moderate lipophilicity (clogP ~2.5), optimizing both solubility (via dihydrochloride) and membrane permeability, unlike shorter-chain analogs .
  • Structural Stability : Benzimidazole derivatives exhibit higher thermal stability due to aromaticity but may face metabolic challenges (e.g., CYP450 oxidation) compared to imidazole-based compounds .
  • Environmental Interactions : Adsorption studies suggest methylamine derivatives have weaker interactions with mineral surfaces than quaternary amines, implying faster environmental degradation .

Biological Activity

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride is a chemical compound characterized by its imidazole ring and butyl group, which contribute to its unique biological properties. This compound has garnered interest in various scientific fields due to its potential interactions with biological targets, particularly in the context of drug discovery and development.

  • Molecular Formula : C₉H₁₉Cl₂N₃
  • Structure : The compound features a five-membered imidazole ring with a butyl substituent, enhancing its solubility and reactivity.

Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanisms may involve:

  • Enzyme Inhibition : Compounds similar to this one have shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction : They may bind to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Imidazole derivatives are recognized for their antibacterial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria, including:

  • Pseudomonas aeruginosa
  • Acinetobacter baumannii

The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 mg/dm³ against these pathogens, indicating strong antibacterial potential .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings suggest that this compound has a low level of cytotoxicity in mammalian cell lines, which is promising for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-MethylimidazoleMethyl group on imidazoleSimpler structure without butyl group
1-EthylimidazoleEthyl group on imidazoleEthyl substitution affects solubility
2-(Methylamino)imidazoleAmino group at position 2Different amino group position alters properties
[(3-butylimidazol-2-yl)methyl]methylamineButyl at position 3Variation in position impacts biological activity

This table illustrates how the presence of the butyl group and specific substitutions contribute to the distinct chemical behavior and potential applications of this compound .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antimicrobial Efficacy : A study demonstrated that related imidazole derivatives significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications in treating resistant bacterial infections .
  • Enzyme Interaction Studies : Research involving docking simulations has indicated that this compound may effectively bind to specific enzyme targets, inhibiting their activity and thereby disrupting critical metabolic processes in pathogens .
  • Synergistic Effects : In combination studies with other antibiotics, this compound exhibited synergistic effects that enhanced the overall antibacterial efficacy against resistant strains .

Q & A

Q. What are the standard synthetic routes for [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride?

The synthesis typically involves multi-step reactions starting from imidazole derivatives. Key steps include alkylation of the imidazole ring, followed by amine functionalization and salt formation. Common catalysts include palladium or copper salts, with solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures (60–80°C) . Purification often employs column chromatography or recrystallization.

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic methods:

  • NMR (¹H/¹³C) to confirm substitution patterns on the imidazole ring.
  • IR spectroscopy to identify amine and imidazole functional groups.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
    Elemental analysis ensures stoichiometric purity of the dihydrochloride salt .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs above 40°C or in acidic/alkaline conditions, forming byproducts like free amines or oxidized imidazole derivatives .

Q. How can researchers assess its solubility for in vitro studies?

Solubility profiles are determined via shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). The dihydrochloride form enhances aqueous solubility (~50 mg/mL in water) compared to the free base .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization involves:

  • DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading.
  • Flow chemistry for precise control of reaction parameters, reducing side products .
  • In situ monitoring via FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational methods are used to predict structure-activity relationships (SAR)?

  • Quantum mechanical calculations (DFT) model electronic properties and tautomerism of the imidazole ring.
  • Molecular docking predicts binding affinities to biological targets (e.g., enzymes, GPCRs).
  • QSAR models correlate substituent effects (e.g., butyl chain length) with bioactivity .

Q. How do tautomeric forms of the imidazole ring influence biological activity?

The imidazole ring exists in equilibrium between 1H- and 3H-tautomers, affecting hydrogen-bonding capacity and target interactions. Solid-state NMR and X-ray crystallography can resolve tautomer ratios in the dihydrochloride salt .

Q. What strategies address discrepancies in reported biological activity data?

  • Standardized assays (e.g., FRET for enzyme inhibition) to minimize variability.
  • Metabolic stability tests (e.g., liver microsomes) to identify degradation pathways.
  • Orthogonal validation using CRISPR-edited cell lines or knockout models .

Methodological Challenges

Q. How can researchers resolve low yields during scale-up synthesis?

  • Process intensification : Switch from batch to continuous flow reactors.
  • Catalyst immobilization : Use polymer-supported catalysts for easier recovery .
  • Cryogenic techniques : Control exothermic reactions during alkylation .

Q. What analytical approaches distinguish diastereomers or polymorphs?

  • Chiral HPLC with polysaccharide columns.
  • PXRD (powder X-ray diffraction) to identify crystalline forms.
  • Dynamic vapor sorption (DVS) to study hygroscopicity .

Q. How are in vitro toxicity profiles evaluated for this compound?

  • MTT assays in hepatic (HepG2) and renal (HEK293) cell lines.
  • hERG channel inhibition studies to assess cardiac risk.
  • Ames test for mutagenicity .

Emerging Research Directions

Q. Can this compound act as a precursor for radiopharmaceuticals?

Labeling with ¹⁸F or ⁶⁸Ga via chelator conjugation (e.g., DOTA) is feasible, enabling PET imaging of target engagement .

Q. What role does the butyl chain play in membrane permeability?

  • PAMPA assays show increased logP values with longer alkyl chains, enhancing blood-brain barrier penetration.
  • MD simulations reveal interactions with lipid bilayers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
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[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

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